molecular formula C18H17F2NOS B2677230 (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797092-30-8

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2677230
CAS No.: 1797092-30-8
M. Wt: 333.4
InChI Key: FJURAWRWCYQKJV-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that features a thiazepane ring, a phenyl group, and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Difluorophenyl Group: This could be done via a nucleophilic substitution reaction using a difluorobenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazepane ring or the phenyl groups.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone could be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(4-phenyl-1,4-thiazepan-4-yl)methanone: Similar structure but with different substitution patterns.

    (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone lies in its specific substitution pattern and the presence of both difluorophenyl and phenyl groups, which might confer unique biological or chemical properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-15-7-6-14(12-16(15)20)18(22)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJURAWRWCYQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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